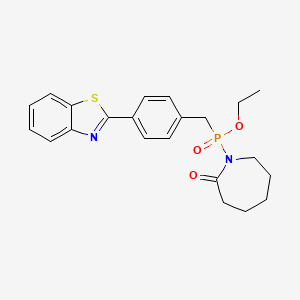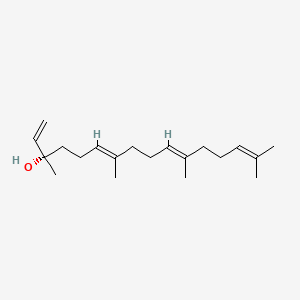
(+)-Geranyllinalool
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Geranyllinalool is a naturally occurring diterpene alcohol found in various plants. It is known for its pleasant floral aroma and is commonly used in the fragrance industry. This compound plays a significant role in plant defense mechanisms and has been studied for its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Geranyllinalool can be synthesized through several methods. One common approach involves the use of geraniol and linalool as starting materials. The synthesis typically involves a series of reactions, including oxidation, reduction, and isomerization, under controlled conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the extraction of essential oils from plants like lavender, rosewood, and coriander. The extraction process involves steam distillation or solvent extraction, followed by purification steps to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or ketone.
Reduction: Reduction reactions can produce different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+)-Geranyllinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as an insect repellent.
Medicine: Research indicates that this compound has anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (+)-Geranyllinalool involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways plays a role in its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure and aroma.
Linalool: A terpene alcohol with a floral scent, commonly found in essential oils.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (+)-Geranyllinalool
This compound is unique due to its specific combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
157008-64-5 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1 |
Clave InChI |
IQDXAJNQKSIPGB-WAYIDIRISA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


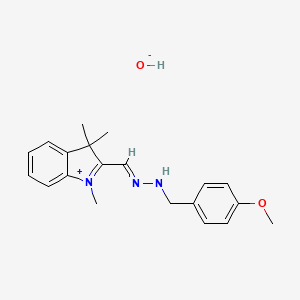
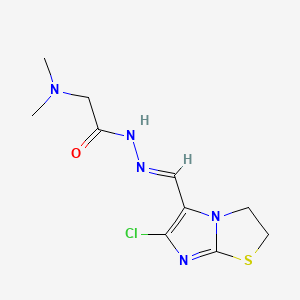
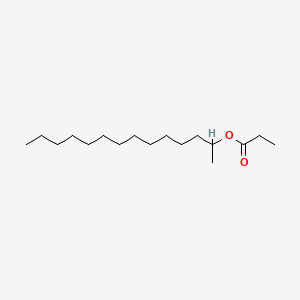
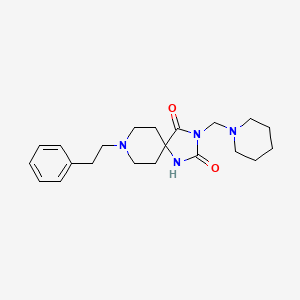
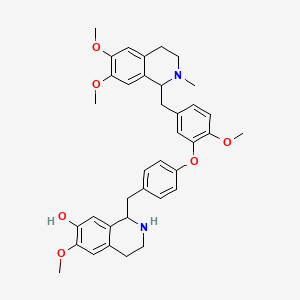
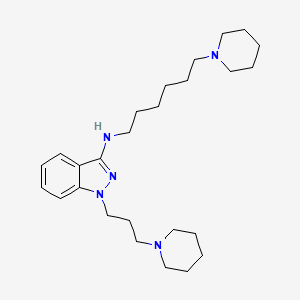
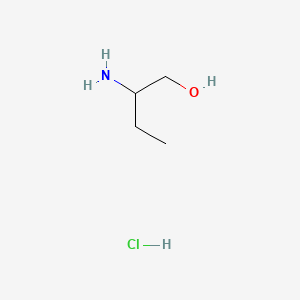
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
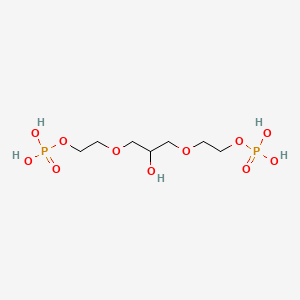
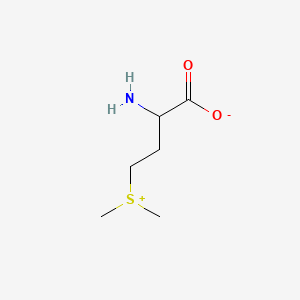
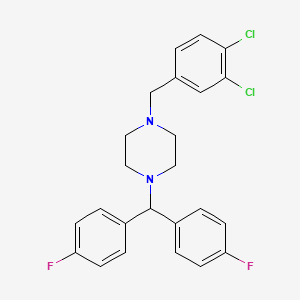
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
